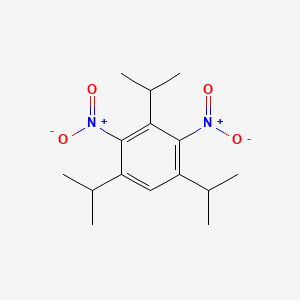

1,3,5-Triisopropyl-2,4-dinitrobenzene

描述

Contextualization of Nitroaromatic Compounds in Advanced Organic Chemistry

Nitroaromatic compounds, characterized by the presence of one or more nitro groups (—NO₂) attached to an aromatic ring, are a cornerstone of modern organic chemistry. nih.govresearchgate.net The nitro group is strongly electron-withdrawing, a property that significantly influences the electronic environment of the aromatic system. epa.govdrugfuture.com This electronic perturbation deactivates the benzene (B151609) ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution. epa.govdrugfuture.com

The synthesis of nitroaromatic compounds is most commonly achieved through nitration, a classic electrophilic aromatic substitution reaction employing a mixture of nitric acid and sulfuric acid. drugfuture.comacs.org These compounds serve as crucial intermediates in the synthesis of a vast array of industrially significant chemicals, including dyes, pharmaceuticals, and explosives. nih.govacs.org Their rich chemistry and diverse applications ensure their continued prominence in both academic research and industrial processes.

Significance of Steric and Electronic Effects in Highly Substituted Benzene Systems

The reactivity and properties of a substituted benzene are dictated by the interplay of steric and electronic effects of its substituents. Electronic effects involve the donation or withdrawal of electron density to or from the aromatic ring. Activating groups, such as hydroxyl (—OH) and amino (—NH₂), donate electron density, making the ring more susceptible to electrophilic attack and directing incoming electrophiles to the ortho and para positions. chemicalbook.comnist.gov Conversely, deactivating groups, like the nitro group, withdraw electron density, reducing reactivity and directing incoming groups to the meta position. chemicalbook.comnist.gov

Historical and Current Research Perspectives on 1,3,5-Triisopropyl-2,4-dinitrobenzene

Specific research focusing exclusively on this compound is not extensively documented in publicly available scientific literature. However, its chemical nature can be understood through the lens of research on its parent compound, 1,3,5-triisopropylbenzene (B165165), and other sterically hindered nitroaromatic compounds. The synthesis of 1,3,5-triisopropylbenzene is well-established, typically involving the Friedel-Crafts alkylation of benzene with propylene (B89431) or isopropyl alcohol, often using an acid catalyst like aluminum chloride. researchgate.net

The introduction of two nitro groups onto the 1,3,5-triisopropylbenzene backbone to form the title compound is a logical synthetic step, though specific, optimized procedures are not readily found in peer-reviewed journals. The bulky isopropyl groups at the 1, 3, and 5 positions would sterically direct the incoming nitro groups to the 2 and 4 positions. Research on similarly crowded molecules suggests that the steric strain in this compound would likely cause the nitro groups to be twisted out of the plane of the benzene ring, a structural feature known to impact the compound's electronic properties and reactivity. While direct applications for this specific molecule are not prominent, its structure makes it an interesting candidate for studies in physical organic chemistry, particularly for investigating the limits of steric and electronic effects on aromatic systems.

Chemical and Physical Properties

The properties of this compound and its precursor are summarized below.

Table 1: Physical and Chemical Properties

| Property | This compound | 1,3,5-Triisopropylbenzene |

|---|---|---|

| CAS Number | 85187-23-1 epa.govdrugfuture.com | 717-74-8 nih.govchemicalbook.com |

| Molecular Formula | C₁₅H₂₂N₂O₄ guidechem.com | C₁₅H₂₄ nih.govchemicalbook.com |

| Molecular Weight | 294.35 g/mol guidechem.com | 204.35 g/mol nih.gov |

| Appearance | Not specified | Liquid |

| Boiling Point | 406.4 °C at 760 mmHg | 235-237 °C |

| Density | 1.117 g/cm³ | 0.853 g/mL |

| Refractive Index | 1.534 | 1.489 |

| Flash Point | 174.4 °C | 96 °C |

Note: Some data for this compound is sourced from chemical supplier databases due to the limited availability in peer-reviewed literature.

Spectroscopic Data of the Precursor: 1,3,5-Triisopropylbenzene

Detailed spectroscopic data for this compound is not widely published. However, the data for its precursor, 1,3,5-triisopropylbenzene, is well-documented and provides a reference point.

Table 2: Spectroscopic Data for 1,3,5-Triisopropylbenzene

| Spectrum Type | Key Signals and Features |

|---|---|

| ¹H NMR (CDCl₃) | δ 6.91 (s, 3H, Ar-H), 2.86 (sept, 3H, CH), 1.25 (d, 18H, CH₃) chemicalbook.com |

| ¹³C NMR (CDCl₃) | δ 148.8, 121.0, 34.2, 24.0 |

| IR (Neat) | ν 2961, 2870, 1605, 1463, 1384, 878 cm⁻¹ nih.gov |

| Mass Spectrometry (EI) | m/z 204 (M⁺), 189, 161, 147, 119, 91 nih.govnist.gov |

Structure

3D Structure

属性

IUPAC Name |

2,4-dinitro-1,3,5-tri(propan-2-yl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-8(2)11-7-12(9(3)4)15(17(20)21)13(10(5)6)14(11)16(18)19/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJYAFYAFKBGRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1[N+](=O)[O-])C(C)C)[N+](=O)[O-])C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40234367 | |

| Record name | 1,3,5-Triisopropyl-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85187-23-1 | |

| Record name | 1,3,5-Tris(1-methylethyl)-2,4-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85187-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triisopropyl-2,4-dinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085187231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triisopropyl-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triisopropyl-2,4-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3,5 Triisopropyl 2,4 Dinitrobenzene

Electrophilic Aromatic Nitration of 1,3,5-Triisopropylbenzene (B165165)

The principal method for synthesizing 1,3,5-Triisopropyl-2,4-dinitrobenzene is the direct nitration of 1,3,5-triisopropylbenzene. This reaction is a classic example of electrophilic aromatic substitution, where a nitro group (-NO2) is introduced onto the aromatic ring. The reaction is typically carried out using a nitrating mixture, most commonly a combination of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). libretexts.orggoogle.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active species in the reaction. google.com

Regioselectivity and Directing Group Effects in Nitration

The regioselectivity of the nitration of 1,3,5-triisopropylbenzene is governed by the directing effects of the isopropyl substituents. Isopropyl groups are alkyl groups, which are known to be activating and ortho-, para-directing. libretexts.org This means they increase the rate of electrophilic aromatic substitution compared to benzene (B151609) and direct the incoming electrophile to the positions ortho (adjacent) and para (opposite) to themselves. In 1,3,5-triisopropylbenzene, all three vacant positions (2, 4, and 6) are equivalent and are ortho to two isopropyl groups and para to one.

The first nitration step yields 1,3,5-triisopropyl-2-nitrobenzene. The introduction of the first nitro group, which is a deactivating and meta-directing group, influences the position of the second nitration. quora.com The remaining vacant positions are at C4 and C6. The C4 position is ortho to one isopropyl group and meta to the other two and the nitro group. The C6 position is also ortho to one isopropyl group and meta to the other two and the nitro group. However, the powerful activating and ortho-, para-directing influence of the three isopropyl groups, combined with steric hindrance, predominantly directs the second nitro group to the 2 and 4 positions, leading to the formation of this compound.

The significant steric bulk of the isopropyl groups plays a crucial role in the regioselectivity. While alkyl groups are generally ortho-, para-directing, increased steric hindrance can disfavor substitution at the ortho positions. libretexts.org In the case of dinitration, the steric crowding from the three isopropyl groups makes the introduction of two nitro groups onto the ring challenging and influences their final positions.

Influence of Reaction Conditions on Product Distribution

The distribution of products in the nitration of 1,3,5-triisopropylbenzene is highly sensitive to the reaction conditions, including temperature, reaction time, and the composition of the nitrating mixture. To achieve dinitration, forcing conditions are typically required due to the deactivating effect of the first nitro group.

At lower temperatures, mononitration is the favored outcome. Increasing the temperature and the concentration of the nitrating agent promotes dinitration. However, higher temperatures also increase the likelihood of side reactions and the formation of over-nitrated products, such as trinitro derivatives, although the formation of 1,3,5-triisopropyl-2,4,6-trinitrobenzene is sterically hindered. Even at 50°C, the nitration of benzene can lead to the formation of 1,3-dinitrobenzene, indicating that multiple nitrations can occur under relatively mild conditions if the ring is sufficiently reactive. libretexts.org For highly activated rings, such as those with multiple alkyl substituents, controlling the extent of nitration is a significant challenge.

The table below illustrates the effect of reaction conditions on the nitration of a related sterically hindered compound, 1,3,5-trimethoxybenzene (B48636), which highlights the challenges in achieving selective nitration.

| Experiment | Nitrating Agent | Solvent | Temperature (°C) | Product Distribution |

| 1 | N2O5 | Dichloromethane | 0 | Mixture of mono-, di-, and trinitro derivatives |

| 2 | N2O5/H2SO4 | Dichloromethane | 0 | Increased yield of trinitro derivative |

| 3 | N2O5 | Acetonitrile | -10 | Mixture of mono- and dinitro derivatives |

Challenges in Achieving Selective Dinitration

The selective synthesis of this compound presents several challenges. The primary difficulty lies in controlling the degree of nitration. The three activating isopropyl groups make the initial nitration facile, but they also increase the propensity for over-nitration.

Another significant challenge is the potential for side reactions. The use of strong acids and high temperatures can lead to the oxidation of the isopropyl groups. Furthermore, the steric hindrance from the bulky isopropyl groups can lead to the formation of isomeric dinitro products, although the 2,4-dinitro isomer is expected to be the major product due to the directing effects. The separation of these isomers can be difficult, often requiring chromatographic techniques.

Alternative Synthetic Pathways and Precursor Modifications

While direct nitration is the most common route, alternative synthetic pathways can be considered, particularly to overcome the challenges of regioselectivity and over-nitration. One potential strategy involves the modification of the precursor. For instance, introducing a blocking group that can be later removed could direct the nitration to the desired positions.

Another approach involves the synthesis of the dinitrobenzene core followed by the introduction of the isopropyl groups. However, this is generally less feasible due to the deactivating nature of the nitro groups, which would make subsequent Friedel-Crafts alkylation difficult.

Alternative nitrating agents have been developed to offer milder reaction conditions and improved selectivity. globalacademicgroup.com These include:

Nitronium salts: Such as nitronium tetrafluoroborate (B81430) (NO2BF4), can effect nitration without the need for mixed acids. researchgate.net

N-nitro compounds: Reagents like N-nitropyrazole can act as controllable sources of the nitronium ion, allowing for mild and scalable nitration. researchgate.net

Metal nitrates with catalysts: Systems like ferric nitrate (B79036) with TEMPO have been used for regioselective nitration of various aromatic compounds.

The following table compares different nitrating systems for aromatic compounds, which could be applicable to the synthesis of this compound.

| Nitrating System | Advantages | Disadvantages |

| HNO3/H2SO4 | Inexpensive and widely used | Harsh conditions, lack of selectivity, acidic waste |

| Nitronium salts | High selectivity, reduced waste | Moisture sensitive, higher cost |

| N-Nitropyrazole | Mild conditions, controllable | Reagent synthesis required |

| Metal nitrate/catalyst | Regioselective, mild conditions | Catalyst may be expensive or toxic |

Green Chemistry Approaches to the Synthesis of Nitroaromatic Compounds

Traditional nitration methods using mixed acids generate significant amounts of corrosive and environmentally harmful waste. researchgate.net Green chemistry principles aim to develop more sustainable synthetic methods by reducing waste, using less hazardous reagents, and improving energy efficiency. nih.govmdpi.com

For the synthesis of nitroaromatic compounds, several greener approaches have been explored:

Solid acid catalysts: Using solid acid catalysts like zeolites can replace liquid sulfuric acid, simplifying catalyst recovery and reducing acidic waste. Zeolite β has been shown to catalyze the nitration of simple aromatic compounds with high regioselectivity and in excellent yields. researchgate.net

Solvent-free reactions: Conducting nitrations under solvent-free conditions, for example by grinding reagents together, can significantly reduce waste. mdpi.com

Alternative nitrating agents: The use of less hazardous nitrating agents, such as inorganic nitrates supported on silica (B1680970) gel, offers a milder and more environmentally benign approach to nitration. ewadirect.com

Flow chemistry: Continuous flow nitration processes can offer better control over reaction temperature and mixing, improving safety and selectivity while minimizing waste.

The application of these green chemistry principles to the synthesis of this compound could lead to a more sustainable and efficient manufacturing process.

Spectroscopic and Structural Elucidation Studies of 1,3,5 Triisopropyl 2,4 Dinitrobenzene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for determining the solution-state structure and conformational dynamics of 1,3,5-Triisopropyl-2,4-dinitrobenzene. While specific spectral data for this exact compound is not extensively published, analysis can be inferred from its constituent parts: a 1,3,5-triisopropylbenzene (B165165) scaffold and two nitro groups.

In a related compound, 1,3,5-triisopropylbenzene, the aromatic protons typically appear as a singlet, and the isopropyl protons present as a doublet for the methyl groups and a septet for the methine proton. chemicalbook.com For this compound, the introduction of two electron-withdrawing nitro groups at the 2 and 4 positions dramatically alters the electronic environment and symmetry of the benzene (B151609) ring.

The single aromatic proton at the 6-position is expected to be significantly deshielded due to the ortho and para nitro groups, resulting in a downfield chemical shift. The three isopropyl groups, now in chemically non-equivalent environments, would exhibit distinct and complex splitting patterns. Steric hindrance between the bulky isopropyl groups and the adjacent nitro groups would likely restrict the free rotation of these substituents. This restricted rotation can be studied using variable-temperature NMR experiments, which could reveal the energy barriers for conformational exchange processes.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic C6-H | > 7.5 | Singlet | Deshielded by ortho and para nitro groups. |

| Isopropyl C1-CH | ~ 3.0 - 3.5 | Septet | Potentially broadened due to restricted rotation. |

| Isopropyl C3-CH | ~ 3.0 - 3.5 | Septet | Potentially broadened due to restricted rotation. |

| Isopropyl C5-CH | ~ 3.0 - 3.5 | Septet | Potentially broadened due to restricted rotation. |

| Isopropyl CH₃ | ~ 1.2 - 1.4 | Doublet | Three distinct doublets expected due to non-equivalence. |

This table is predictive and based on the analysis of similar substituted benzene structures.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound. The spectra are expected to be dominated by vibrations characteristic of the nitro (NO₂), isopropyl (C-H), and substituted benzene ring moieties.

The nitro groups give rise to two prominent and characteristic stretching vibrations: the asymmetric stretch (νas) typically found in the 1500-1560 cm⁻¹ region and the symmetric stretch (νs) in the 1335-1370 cm⁻¹ region. The exact positions of these bands are sensitive to the electronic and steric environment. The significant steric crowding in this molecule may influence these frequencies. researchgate.net

The isopropyl groups will contribute strong C-H stretching vibrations in the 2850-3000 cm⁻¹ range and characteristic bending vibrations around 1365-1385 cm⁻¹ (gem-dimethyl) and 1450-1470 cm⁻¹ (C-H deformations). Aromatic C-H stretching is anticipated above 3000 cm⁻¹, while out-of-plane bending for the isolated aromatic hydrogen would appear in the 800-900 cm⁻¹ region. researchgate.net

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (Isopropyl) | 2850 - 2970 | IR, Raman |

| NO₂ Asymmetric Stretch | 1500 - 1560 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-H Bending (Isopropyl) | 1365 - 1470 | IR, Raman |

| NO₂ Symmetric Stretch | 1335 - 1370 | IR, Raman |

| Aromatic C-H Out-of-Plane Bend | 800 - 900 | IR |

| NO₂ Bending/Wagging | 650 - 850 | IR, Raman |

This table is based on established group frequencies for nitroalkanes, alkylbenzenes, and dinitrobenzene derivatives. researchgate.netresearchgate.netnist.govchemicalbook.comspectrabase.comspectrabase.com

Mass Spectrometry for Molecular Fragmentation Analysis

Mass spectrometry (MS) provides critical information on the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation. The molecular ion (M⁺) peak would correspond to the exact mass of the molecule (C₁₅H₂₂N₂O₄).

The fragmentation of this molecule under electron ionization (EI) is governed by the stability of the resulting fragments. Key fragmentation pathways would involve the cleavage of the substituent groups. The presence of bulky isopropyl groups and labile nitro groups dictates the primary fragmentation routes.

Common fragmentation patterns for alkylated nitroaromatics include:

Loss of a methyl group ([M-15]⁺): A common fragmentation for isopropyl groups, leading to a stable secondary benzylic cation.

Loss of a nitro group ([M-46]⁺): Cleavage of a C-NO₂ bond.

Loss of an isopropyl group ([M-43]⁺): Cleavage of a C-C bond to lose a C₃H₇ radical.

Loss of NO₂ followed by loss of an alkyl fragment: A sequential fragmentation pathway.

The most intense peak in the spectrum, the base peak, often corresponds to the most stable carbocation that can be formed. chemguide.co.ukyoutube.com In this case, a fragment resulting from the loss of a nitro group or a methyl group is a likely candidate for the base peak.

Table 3: Predicted Significant Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Notes |

| 294 | [C₁₅H₂₂N₂O₄]⁺ | Molecular Ion (M⁺) |

| 279 | [M - CH₃]⁺ | Loss of a methyl radical from an isopropyl group. |

| 248 | [M - NO₂]⁺ | Loss of a nitro radical. |

| 251 | [M - C₃H₇]⁺ | Loss of an isopropyl radical. |

| 233 | [M - NO₂ - CH₃]⁺ | Sequential loss of nitro and methyl groups. |

This table is a prediction based on general fragmentation rules for substituted aromatic compounds. chemguide.co.uk

X-ray Crystallographic Investigations of Molecular Packing and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular packing. Although a crystal structure for this specific molecule is not publicly available, its solid-state conformation can be reliably predicted by examining structurally similar compounds, such as 1,3,5-trimethyl-2,4-dinitrobenzene. nih.gov

Analysis of Steric Hindrance from Isopropyl Groups

A dominant feature of the molecular structure is the immense steric hindrance caused by the three bulky isopropyl groups. longdom.orgrsc.org The isopropyl groups at the 1 and 5 positions flank the nitro group at the 2-position, while the group at the 3-position is adjacent to the nitro group at the 4-position. This crowding has several significant structural consequences:

Twisting of Nitro Groups: The steric pressure from the adjacent isopropyl groups forces the nitro groups to rotate significantly out of the plane of the benzene ring. This twisting disrupts the π-conjugation between the nitro groups and the aromatic system, which in turn affects the molecule's electronic properties.

Distortion of the Benzene Ring: The bulky substituents may cause minor deviations from the ideal hexagonal geometry of the benzene ring.

Conformational Locking: The steric interactions may restrict the rotation of the C-C bonds between the isopropyl groups and the benzene ring, leading to a more rigid conformation in the solid state.

Conformational Analysis within the Solid State

Based on the analysis of related structures, it is expected that in the solid state, the molecule will adopt a conformation that minimizes steric repulsion. In the crystal structure of 1,3,5-trimethyl-2,4-dinitrobenzene, the two nitro groups are twisted out of the aromatic plane with dihedral angles of 55.04° and 63.23°. nih.gov A similar, and likely even more pronounced, non-planar conformation is expected for this compound due to the greater steric bulk of isopropyl groups compared to methyl groups.

The molecular packing in the crystal lattice would be influenced by weak intermolecular forces, such as van der Waals interactions between the hydrocarbon portions of the molecules. Due to the twisting of the nitro groups and the steric shielding by the isopropyl groups, strong intermolecular π–π stacking interactions between the aromatic rings are less likely. nih.gov Instead, the packing will likely be dictated by the need to accommodate the bulky and irregularly shaped molecules efficiently.

Reactivity and Mechanistic Investigations of 1,3,5 Triisopropyl 2,4 Dinitrobenzene

Electrophilic Substitution Reactions and Their Mechanistic Pathways

Electrophilic aromatic substitution on 1,3,5-triisopropyl-2,4-dinitrobenzene is challenging due to the severe deactivation of the ring by the two nitro groups. These groups withdraw electron density, making the ring less nucleophilic and therefore less reactive towards electrophiles. msu.edu The remaining unsubstituted position on the ring is sterically shielded by the adjacent isopropyl groups, further hindering the approach of an electrophile.

Should a reaction be forced under harsh conditions, the directing effects of the substituents would come into play. The isopropyl groups are ortho, para-directing activators, while the nitro groups are meta-directing deactivators. msu.edulibretexts.org In this case, the directing effects are in opposition. However, the strong deactivating nature of the nitro groups is the dominant factor, making any further electrophilic substitution highly unfavorable. The significant steric bulk of the t-butyl group, which is comparable to the isopropyl group, has been shown to hinder attack at ortho-positions in other systems. msu.edu

The mechanism for such a reaction would follow the general pathway for electrophilic aromatic substitution:

Generation of a strong electrophile, typically requiring a catalyst. libretexts.org

Attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation of the intermediate by a weak base to restore aromaticity. masterorganicchemistry.com

Given the steric hindrance, the transition state leading to the sigma complex would be high in energy, resulting in a very slow reaction rate.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of two strong electron-withdrawing nitro groups makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org These reactions typically require the presence of a good leaving group, which is absent in this specific molecule. However, under certain conditions, a nitro group itself can act as a leaving group.

The SNAr mechanism generally proceeds via a two-step addition-elimination process: libretexts.org

Addition: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized over the aromatic ring and is stabilized by the electron-withdrawing nitro groups.

Elimination: The leaving group departs, and the aromaticity of the ring is restored.

For this compound, a nucleophile would preferentially attack one of the carbons bearing a nitro group. The significant steric hindrance from the flanking isopropyl groups would likely slow the rate of nucleophilic attack. nih.govmasterorganicchemistry.com The stability of the Meisenheimer intermediate and the facility of the leaving group's departure are key factors in the reaction's success. researchgate.net While SNAr reactions are common for dinitro-substituted arenes, the steric crowding in this particular molecule presents a significant kinetic barrier. researchgate.net

Reduction Reactions of Nitro Groups to Amino Derivatives

The reduction of the nitro groups to amino groups is a common and important transformation for nitroaromatic compounds. wikipedia.orgmasterorganicchemistry.com A variety of methods are available to achieve this conversion.

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups. commonorganicchemistry.com This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

Common catalysts and conditions for this transformation include:

Palladium on carbon (Pd/C): This is a very common and effective catalyst for nitro group reduction. commonorganicchemistry.com The reaction is typically carried out in a solvent like ethanol or ethyl acetate under a hydrogen atmosphere.

Platinum(IV) oxide (PtO₂): Also known as Adams' catalyst, it is another effective catalyst for this reduction. wikipedia.orgchemeurope.com

Raney nickel: This catalyst is also used for the reduction of nitro groups and can sometimes offer different selectivity compared to palladium or platinum catalysts. wikipedia.orgcommonorganicchemistry.com

The general pathway for catalytic hydrogenation involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface. The nitro group is then sequentially reduced to a nitroso group, a hydroxylamino group, and finally to an amino group. The steric hindrance from the isopropyl groups in this compound might affect the rate of reaction by impeding the adsorption of the molecule onto the catalyst surface.

| Catalyst | Typical Conditions | Notes |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂, ethanol or ethyl acetate, room temperature to moderate heat | Highly efficient and widely used. commonorganicchemistry.com |

| Platinum(IV) Oxide (PtO₂) | H₂, various solvents, room temperature | Very active catalyst. wikipedia.orgchemeurope.com |

| Raney Nickel | H₂, ethanol, room temperature to moderate heat | Can be used when other catalysts are not effective. wikipedia.orgcommonorganicchemistry.com |

Besides catalytic hydrogenation, several other methods can be employed to reduce nitro groups, which may be advantageous if other functional groups sensitive to hydrogenation are present or if steric hindrance is a significant issue.

Metal-Acid Systems: A classic method for nitro group reduction involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com For example, the reaction with tin and HCl proceeds by the transfer of electrons from the metal to the nitro group.

Tin(II) Chloride (SnCl₂): This reagent provides a milder method for the reduction of nitro groups and can be used in cases where strong acids are to be avoided. commonorganicchemistry.comresearchgate.net

Sodium Hydrosulfite (Na₂S₂O₄): This is another mild reducing agent that can be used for the selective reduction of nitro groups. wikipedia.org

Transfer Hydrogenation: In this method, a hydrogen donor molecule, such as hydrazine or formic acid, is used in conjunction with a catalyst like Pd/C. researchgate.netresearchgate.net This can sometimes be a safer and more convenient alternative to using hydrogen gas.

| Reagent | Typical Conditions | Selectivity |

|---|---|---|

| Fe/HCl | Acidic, aqueous or alcoholic solvent | Reduces nitro groups in the presence of many other functional groups. commonorganicchemistry.com |

| SnCl₂/HCl | Acidic, alcoholic solvent | A mild and selective reducing agent. commonorganicchemistry.comresearchgate.net |

| Zn/AcOH | Acidic, aqueous or alcoholic solvent | Another effective metal-acid system. commonorganicchemistry.com |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Can sometimes selectively reduce one nitro group in a dinitro compound. commonorganicchemistry.com |

Denitrative Coupling Reactions of Nitroarenes

In recent years, the nitro group has been utilized as a leaving group in various cross-coupling reactions, a process known as denitrative coupling. researchgate.neteurekaselect.com These reactions offer an alternative to traditional cross-coupling methods that typically employ organohalides. Nitroarenes can serve as electrophilic coupling partners in reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. nih.gov

The success of these reactions often depends on the use of specific transition metal catalysts, such as palladium or nickel complexes, which can facilitate the cleavage of the strong carbon-nitro bond. nih.govresearchgate.net The mechanism typically involves an oxidative addition of the nitroarene to the metal center.

For this compound, the steric hindrance around the nitro groups would likely make the oxidative addition step challenging. However, the electron-deficient nature of the aromatic ring could favor the initial coordination of the metal catalyst. Research in this area is ongoing, and the development of more active catalyst systems may enable the use of sterically hindered nitroarenes in these transformations.

Influence of Steric Environment on Reaction Kinetics and Thermodynamics

The three bulky isopropyl groups in this compound exert a profound influence on its reactivity. This steric hindrance affects both the kinetics and thermodynamics of its reactions.

Kinetics: Steric hindrance generally slows down the rate of a reaction by increasing the activation energy. cdnsciencepub.com For a bimolecular reaction, the bulky substituents can impede the approach of the reacting species to the reaction center, leading to a lower frequency of effective collisions. nih.govmasterorganicchemistry.com This is particularly relevant for electrophilic substitution and nucleophilic aromatic substitution reactions on this molecule, where the approach to the aromatic ring is sterically shielded.

The orientation of the nitro groups relative to the plane of the benzene (B151609) ring is also influenced by the adjacent isopropyl groups. In similar sterically crowded molecules, nitro groups are often twisted out of the plane of the ring, which can reduce their ability to delocalize electron density through resonance. nih.gov This could have a subtle but significant impact on the electronic properties of the molecule and its reactivity.

Theoretical and Computational Chemistry Studies on 1,3,5 Triisopropyl 2,4 Dinitrobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

For analogous molecules like 1,3,5-trimethyl-2,4-dinitrobenzene, crystallographic studies have shown that the nitro groups are twisted out of the plane of the benzene (B151609) ring due to steric hindrance from the adjacent methyl groups. nih.gov It is highly probable that the larger isopropyl groups in 1,3,5-Triisopropyl-2,4-dinitrobenzene would induce even greater steric strain, leading to significant out-of-plane torsion of the nitro groups. This would have a profound impact on the electronic conjugation between the nitro groups and the aromatic ring.

A hypothetical DFT study would likely reveal the following:

Bond Lengths: Elongation of the C-N bonds and the C-C bonds adjacent to the bulky isopropyl groups.

Bond Angles: Distortion of the benzene ring from a perfect hexagon and significant tilting of the nitro groups.

Dihedral Angles: Precise quantification of the twist of the nitro and isopropyl groups relative to the benzene ring.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Illustrative) |

|---|---|

| C-N Bond Length (Å) | > 1.48 |

| C-NO₂ Dihedral Angle (°) | > 60 |

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling to elucidate reaction mechanisms and identify transition states for reactions involving this compound has not been specifically reported. For related nitroaromatic compounds, such studies often focus on nucleophilic aromatic substitution (SNAr) reactions, where the electron-withdrawing nitro groups activate the ring towards attack. researchgate.networktribe.comnih.gov

A computational investigation into the reactivity of this compound would likely explore:

Nucleophilic Aromatic Substitution: The steric bulk of the three isopropyl groups would be expected to significantly hinder the approach of a nucleophile to the aromatic ring, thereby decreasing the reaction rate compared to less substituted dinitrobenzenes. Computational modeling could quantify the energy barriers for nucleophilic attack at the positions ortho and para to the nitro groups.

Reduction of Nitro Groups: The mechanism for the reduction of the nitro groups to amino groups could be modeled to understand the stepwise process and the intermediates involved.

Prediction of Spectroscopic Signatures from Computational Data

While experimental spectra for the parent compound, 1,3,5-triisopropylbenzene (B165165), are available, predicted spectroscopic data for this compound from computational methods are absent in the literature. DFT calculations are routinely used to predict vibrational (IR and Raman) and NMR spectra. researchgate.net

A computational study would likely predict:

IR Spectrum: Characteristic strong peaks for the asymmetric and symmetric stretching vibrations of the NO₂ groups. The steric hindrance from the isopropyl groups would likely shift these frequencies compared to planar dinitrobenzene systems.

¹H and ¹³C NMR Spectra: The chemical shifts of the aromatic and isopropyl protons and carbons would be influenced by the electron-withdrawing nature of the nitro groups and the complex steric environment.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Illustrative) |

|---|---|

| NO₂ Asymmetric Stretch | 1530-1550 |

| NO₂ Symmetric Stretch | 1340-1360 |

| C-H (aromatic) Stretch | 3050-3100 |

Analysis of Molecular Orbitals and Charge Distribution

A detailed analysis of the molecular orbitals (HOMO, LUMO) and charge distribution for this compound is not available. For nitroaromatic compounds, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding their electronic behavior and reactivity. rsc.orgresearchgate.net

A molecular orbital analysis would likely show:

HOMO and LUMO: The nitro groups would significantly lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO would likely be associated with the π-system of the benzene ring. The large steric hindrance would disrupt π-conjugation, affecting the energies of these orbitals.

Charge Distribution: A natural bond orbital (NBO) or Mulliken population analysis would reveal a significant positive charge on the nitrogen atoms of the nitro groups and the carbon atoms attached to them, with a corresponding negative charge on the oxygen atoms. The isopropyl groups would likely donate electron density to the ring through inductive effects.

Conformational Dynamics and Potential Energy Surfaces

There are no specific studies on the conformational dynamics and potential energy surfaces of this compound. Due to the presence of three rotatable isopropyl groups and two rotatable nitro groups, this molecule is expected to have a complex potential energy surface with multiple local minima corresponding to different rotational conformers. nih.gov

A computational study would involve:

Torsional Scans: Systematically rotating the C-N and C-C(isopropyl) bonds to map out the potential energy surface and identify the lowest energy conformers.

Energy Barriers: Calculating the energy barriers for rotation between different conformers to understand the flexibility of the molecule at different temperatures. It is expected that the rotation of the isopropyl groups would be highly restricted due to steric clashes with the adjacent nitro groups and other isopropyl groups.

常见问题

Q. What synthetic methodologies are commonly employed to prepare 1,3,5-Triisopropyl-2,4-dinitrobenzene, and how do steric effects from isopropyl groups influence reaction efficiency?

- Methodological Answer : The synthesis typically involves nitration of 1,3,5-triisopropylbenzene. Due to steric hindrance from the bulky isopropyl groups, regioselective nitration at the 2,4-positions requires careful optimization of reaction conditions (e.g., nitric acid concentration, temperature, and catalysts). Challenges include incomplete nitration due to reduced accessibility of the aromatic ring and side reactions like oxidation. Purification often necessitates column chromatography or recrystallization to isolate the product .

| Key Parameters for Nitration |

|---|

| Nitrating Agent: HNO₃/H₂SO₄ mixture |

| Temperature: 0–5°C (prevents decomposition) |

| Catalyst: None (steric hindrance limits reactivity) |

| Yield: ~40–60% (due to steric limitations) |

Q. Which analytical techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm isopropyl group integration and nitro group positions. For example, the absence of aromatic protons in ¹H NMR confirms substitution at all positions.

- Infrared Spectroscopy (IR) : Strong absorption bands at ~1520 cm⁻¹ and ~1350 cm⁻¹ confirm nitro group stretching vibrations.

- X-ray Crystallography : Resolves steric crowding and validates molecular geometry .

Advanced Research Questions

Q. How do steric and electronic effects of the triisopropyl substituents modulate the reactivity of the dinitrobenzene core in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer : The isopropyl groups create steric barriers that hinder access to the aromatic ring, effectively deactivating it toward further EAS. Computational studies (e.g., DFT calculations) can quantify the electron-withdrawing effect of nitro groups and steric maps. Experimental validation involves comparing reaction rates with less hindered analogs (e.g., unsubstituted dinitrobenzene) under identical conditions. For example, sulfonation or halogenation attempts may show negligible product formation due to steric blockade .

| Comparative Reactivity Data |

|---|

| Substrate |

| ---------------------------------------- |

| This compound |

| 2,4-Dinitrobenzene |

Q. What computational approaches are recommended to predict thermodynamic stability and decomposition pathways of this compound under thermal stress?

- Methodological Answer :

- Quantum Chemical Calculations : Use Gaussian or ORCA software to compute bond dissociation energies (BDEs) of nitro groups. Lower BDEs indicate higher susceptibility to thermal decomposition.

- Molecular Dynamics (MD) Simulations : Model bulk behavior under elevated temperatures to identify decomposition intermediates (e.g., NO₂ release).

- QSPR Models : Leverage databases like PubChem to correlate structural features with stability trends .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

- Methodological Answer : Discrepancies may arise from impurities or solvent polarity variations. A systematic approach includes:

Reproducibility Checks : Repeat solubility tests using ultra-pure solvents and standardized protocols.

Hansen Solubility Parameters (HSP) : Calculate HSP values to predict solvent compatibility. Polar aprotic solvents (e.g., DMSO) typically dissolve nitroaromatics better than non-polar solvents.

High-Performance Liquid Chromatography (HPLC) : Quantify purity levels before testing .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the thermal stability of nitroaromatic compounds like this compound?

- Methodological Answer : Variations in experimental conditions (e.g., heating rate, sample mass) significantly impact decomposition profiles. Differential Scanning Calorimetry (DSC) under controlled atmospheres (N₂ vs. air) can clarify oxidative vs. pyrolytic pathways. Cross-referencing with NIST data ensures alignment with standardized measurements .

Safety and Handling Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of nitro compound dust.

- Storage : Keep in amber glass containers at 2–8°C to prevent photodegradation and thermal decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。